REACTION_CXSMILES
|
[F:1][C:2]1[CH:14]=[C:13]([NH:15][CH3:16])[C:12]([N+:17]([O-])=O)=[CH:11][C:3]=1[C:4]([NH:6][CH2:7][CH2:8][O:9][CH3:10])=[O:5]>[Pd]>[NH2:17][C:12]1[C:13]([NH:15][CH3:16])=[CH:14][C:2]([F:1])=[C:3]([CH:11]=1)[C:4]([NH:6][CH2:7][CH2:8][O:9][CH3:10])=[O:5]
|
Name
|
2-fluoro-N-(2-methoxy-ethyl)-4-methylamino-5-nitro-benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NCCOC)C=C(C(=C1)NC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Th crude product was used in the next step without further purification
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C(=O)NCCOC)C1)F)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |